Methyl 5-bromo-3-methoxypicolinate
Description
Significance as a Privileged Scaffold and Synthetic Intermediate in Organic Chemistry
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. Pyridine (B92270) and its derivatives are widely recognized as privileged scaffolds in drug discovery. rsc.orgresearchgate.netresearchgate.net Methyl 5-bromo-3-methoxypicolinate serves as a key building block in the creation of novel compounds based on this privileged scaffold.
As a synthetic intermediate, this compound offers several advantages. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles. The methoxy (B1213986) group also influences the reactivity of the pyridine ring, directing further substitutions to specific positions. These features make it a versatile tool for organic chemists seeking to synthesize a diverse range of molecules. innospk.com
Historical Development and Evolution of Research Interest in Substituted Picolinates
Research into pyridine-based compounds has a long history, with the initial isolation of pyridine from picoline occurring in 1846. rsc.org The discovery of the structure of pyridine by Wilhelm Korner and James Dewar in the late 19th century paved the way for systematic studies of its derivatives. rsc.org
Interest in substituted picolinates, a class of pyridine derivatives that includes this compound, has grown in recent decades. This is driven by the increasing demand for new pharmaceuticals and agrochemicals with improved efficacy and novel modes of action. The ability to fine-tune the properties of these molecules by varying the substituents on the pyridine ring has made them a major focus of research and development. nih.govresearchgate.net The strategic placement of halogens, in particular, has become a key strategy in modern medicinal chemistry for enhancing the binding affinity and pharmacokinetic properties of drug candidates. acs.orgnih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈BrNO₃ sigmaaldrich.com |
| Molecular Weight | 246.06 g/mol sigmaaldrich.com |
| CAS Number | 1142192-55-9 sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-3-methoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-6-3-5(9)4-10-7(6)8(11)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIURRLLLWFNCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673938 | |
| Record name | Methyl 5-bromo-3-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-55-9 | |
| Record name | Methyl 5-bromo-3-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Studies and Mechanistic Investigations of Methyl 5 Bromo 3 Methoxypicolinate
Exploration of Electrophilic Substitution Reactions on the Pyridine (B92270) Ring
The reactivity of the pyridine ring in Methyl 5-bromo-3-methoxypicolinate towards electrophiles is dictated by a combination of competing electronic effects. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene (B151609). matanginicollege.ac.inyoutube.com This deactivation is most pronounced at the C2, C4, and C6 positions, making electrophilic substitution on the parent pyridine ring challenging and typically directing incoming electrophiles to the C3 and C5 positions. matanginicollege.ac.inslideshare.net
In the case of this compound, the substituents significantly modulate this inherent reactivity:
Methoxy (B1213986) Group (-OCH₃) at C3: As a strong electron-donating group through resonance, the methoxy group activates the pyridine ring, particularly at the ortho (C2, C4) and para (C6) positions.
Methyl Ester Group (-COOCH₃) at C2: This is a deactivating, electron-withdrawing group.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Position | Activating/Deactivating Influences | Predicted Reactivity |
| C4 | Activated by C3-OCH₃ (ortho); Deactivated by C5-Br (ortho) and Ring N (para) | Likely site of substitution |
| C6 | Activated by C3-OCH₃ (para); Deactivated by Ring N (ortho) | Possible site of substitution |
Note: This table is illustrative and based on established principles of electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution Reactions of Halogenated Picolinates
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated pyridines. nih.govyoutube.com These reactions typically proceed via a two-step addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The reaction is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group (in this case, the bromide at C5).
In this compound, the bromide at C5 is not in a classically activated position relative to the ring nitrogen (C2 or C4). However, the cumulative electron-withdrawing effect of the ring nitrogen and the methyl picolinate (B1231196) group at C2 does reduce the electron density of the entire ring system, making it more susceptible to nucleophilic attack than a corresponding benzene derivative.
Recent studies have shown that nucleophilic substitution of methoxy groups on pyridine rings can be achieved using systems like sodium hydride with lithium iodide, enabling amination at the C3 position. ntu.edu.sg While this involves a different leaving group, it highlights the potential for nucleophilic substitution on this ring system. The reaction of the C5-bromo position would likely require a strong nucleophile and potentially elevated temperatures or transition-metal catalysis. The substitution of the bromine atom would allow for the introduction of a wide variety of functional groups.
Table 2: Illustrative Examples of Potential SNAr Reactions
| Nucleophile | Reagent Example | Potential Product |
| Amine | Pyrrolidine | Methyl 3-methoxy-5-(pyrrolidin-1-yl)picolinate |
| Alkoxide | Sodium Methoxide (B1231860) | Methyl 3,5-dimethoxypicolinate |
| Thiolate | Sodium Thiophenoxide | Methyl 3-methoxy-5-(phenylthio)picolinate |
Note: The feasibility and yield of these hypothetical reactions would require experimental validation.
Hydrolysis and Alcoholysis Kinetics of the Ester Functionality
The methyl ester functionality at the C2 position is susceptible to both hydrolysis (reaction with water) and alcoholysis (reaction with an alcohol), typically under acidic or basic conditions. rsc.orgresearchgate.net
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base such as sodium hydroxide, the ester undergoes saponification to yield the corresponding carboxylate salt (sodium 5-bromo-3-methoxypicolinate) and methanol (B129727). This reaction is generally irreversible and follows second-order kinetics.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester is hydrolyzed to the carboxylic acid (5-bromo-3-methoxypicolinic acid) and methanol. This is an equilibrium process, and the reaction can be driven to completion by removing the methanol as it forms. google.com The kinetics are typically first-order with respect to the ester. researchgate.net
Alcoholysis (Transesterification): The methyl ester can be converted to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) would yield Ethyl 5-bromo-3-methoxypicolinate.
The rate of these reactions can be influenced by steric hindrance around the ester group. rsc.org The proximity of the C3-methoxy group may exert a minor steric effect, potentially slowing the rate of hydrolysis or alcoholysis compared to an unhindered ester. High temperatures can be used to accelerate the hydrolysis of sterically hindered esters. rsc.org
Table 3: Kinetic Parameters for Ester Transformations (Hypothetical)
| Reaction | Conditions | Rate Law | Expected Rate Constant |
| Saponification | 1 M NaOH, 25 °C | Rate = k[Ester][OH⁻] | Moderate |
| Acid Hydrolysis | 1 M HCl, 60 °C | Rate = k[Ester] | Slow to Moderate |
| Ethanolysis | H₂SO₄ (cat.), EtOH, 78 °C | Rate = k[Ester] | Moderate |
Note: This table provides a qualitative and hypothetical overview of the kinetics.
Investigations into Organometallic Transformations and Derivatizations
The carbon-bromine bond at the C5 position is an ideal handle for a variety of organometallic cross-coupling reactions. These transformations are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization of the pyridine core.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most common methods for forming C-C bonds. This compound could be coupled with a wide range of aryl- or vinylboronic acids (or their esters) to introduce new substituents at the C5 position. mdpi.com This method is known for its high functional group tolerance. nih.gov
Other Cross-Coupling Reactions:
Heck Coupling: Reaction with alkenes to form a new C-C bond.
Sonogashira Coupling: Reaction with terminal alkynes to introduce an alkynyl group.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.
Stille Coupling: Reaction with organostannanes.
These reactions provide a modular approach to synthesizing a library of complex pyridine derivatives from a single halogenated precursor, which is highly valuable in fields like medicinal chemistry and materials science. mdpi.comnih.gov
Table 4: Potential Products from Suzuki-Miyaura Cross-Coupling
| Boronic Acid | Catalyst System | Potential Product |
| Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 3-methoxy-5-phenylpicolinate |
| Thiophene-2-boronic Acid | PdCl₂(dppf), K₃PO₄ | Methyl 3-methoxy-5-(thiophen-2-yl)picolinate |
| 4-Fluorophenylboronic Acid | Pd(OAc)₂, SPhos, K₂CO₃ | Methyl 5-(4-fluorophenyl)-3-methoxypicolinate |
Note: This table illustrates potential synthetic outcomes based on established Suzuki-Miyaura methodology.
Reaction Mechanism Elucidation via Kinetic Isotope Effects and Intermediate Characterization
Understanding the precise mechanisms of the reactions involving this compound requires advanced investigative techniques.
Kinetic Isotope Effect (KIE): The KIE can be used to determine if a particular C-H (or other) bond is broken in the rate-determining step of a reaction. For example, in an electrophilic substitution reaction, replacing a hydrogen atom at the site of substitution with deuterium (B1214612) (a heavier isotope) would result in a slower reaction rate if C-H bond cleavage is part of the rate-limiting step. This would help to distinguish between different mechanistic pathways.
Intermediate Characterization:
SNAr Reactions: The key intermediate is the Meisenheimer complex. nih.gov While often transient, these intermediates can sometimes be observed or trapped using spectroscopic methods like NMR at low temperatures or through careful design of the reaction system with poor leaving groups.
Electrophilic Substitution: The intermediates are cationic species known as sigma complexes or arenium ions. youtube.com Their stability, which can be assessed computationally, dictates the regiochemical outcome of the reaction. The resonance forms of the sigma complex for attack at different positions can be analyzed to predict the most stable intermediate and thus the major product. youtube.com
Organometallic Reactions: The catalytic cycles of cross-coupling reactions involve a series of well-defined organometallic intermediates (e.g., resulting from oxidative addition, transmetalation, and reductive elimination). These can be studied using techniques like in-situ NMR and DFT calculations to map out the potential energy surface of the reaction. acs.org
Thermal and Photochemical Reactivity Profiles and Degradation Pathways
The stability of this compound under thermal and photochemical stress is determined by the weakest bonds in the molecule.
Thermal Reactivity: At elevated temperatures, the molecule may undergo degradation. Potential thermal degradation pathways include:
Decarboxylation: Loss of the methyl ester group, although this typically requires very high temperatures for aromatic esters.
Ether Cleavage: The methyl ether bond could be cleaved, particularly in the presence of acidic impurities.
Photochemical Reactivity: Upon absorption of UV light, the molecule can be promoted to an excited state, opening up photochemical reaction channels.
Homolysis of the C-Br Bond: The carbon-bromine bond is often the most photolabile site in bromo-aromatic compounds. UV irradiation can cause this bond to break, generating a pyridyl radical and a bromine radical. These reactive species can then participate in a variety of subsequent reactions, such as hydrogen abstraction from a solvent or dimerization.
Ester Photochemistry: Ester functionalities can also undergo photochemical reactions, though this is generally less common than C-Br bond cleavage.
The specific degradation products would depend heavily on the conditions (e.g., wavelength of light, solvent, presence of oxygen). Understanding these pathways is crucial for determining the environmental fate and storage stability of the compound.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry, providing unparalleled insight into the molecular framework of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of the connectivity and chemical environment of atoms within a molecule. For Methyl 5-bromo-3-methoxypicolinate, a combination of one-dimensional and two-dimensional NMR experiments is employed to assemble its structural puzzle.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environments, their proximity to one another, and their spin-spin coupling interactions. In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester and methoxy (B1213986) groups.
The chemical shifts (δ) of the two aromatic protons would be influenced by the electronic effects of the bromine, methoxy, and methyl ester substituents. The bromine atom, being electron-withdrawing, would deshield nearby protons, causing them to resonate at a higher chemical shift. Conversely, the electron-donating methoxy group would shield adjacent protons, shifting their signals to a lower chemical shift. The relative positions and splitting patterns of these aromatic signals would be crucial in confirming the substitution pattern on the pyridine ring. The protons of the methyl ester (-COOCH₃) and the methoxy (-OCH₃) groups would each appear as a singlet, with their chemical shifts being characteristic of these functional groups.
Hypothetical ¹H NMR Data for this compound:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 8.2 - 8.4 | d |
| Aromatic CH | 7.8 - 8.0 | d |
| Methoxy (-OCH₃) | 3.9 - 4.1 | s |
This data is illustrative and may not represent actual experimental values.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a spectrum of the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.
The spectrum would feature signals for the five carbon atoms of the pyridine ring, the carbonyl carbon of the ester, and the two methyl carbons of the methoxy and methyl ester groups. The carbon atom attached to the bromine would be significantly influenced by the halogen's electronegativity. The positions of the substituted carbons on the aromatic ring can be definitively assigned based on their chemical shifts.
Hypothetical ¹³C NMR Data for this compound:
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 160 - 165 |
| Aromatic C-O | 155 - 160 |
| Aromatic C-Br | 110 - 115 |
| Aromatic CH | 140 - 145 |
| Aromatic CH | 115 - 120 |
| Aromatic C-COOCH₃ | 145 - 150 |
| Methoxy (-OCH₃) | 55 - 60 |
This data is illustrative and may not represent actual experimental values.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would primarily show a cross-peak between the two aromatic protons, confirming their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the signals of the aromatic protons to their corresponding aromatic carbon signals in the ¹³C NMR spectrum. It would also link the methyl proton signals to their respective carbon signals.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₈BrNO₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine is readily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.
Expected HRMS Data for this compound:
| Ion | Calculated m/z |
|---|---|
| [M(⁷⁹Br)+H]⁺ | 245.9760 |
This data is based on theoretical calculations.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis
Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for assessing the purity of a sample and analyzing complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for separating and identifying components in a liquid mixture. In the context of this compound, LC-MS would be used to assess its purity by separating it from any starting materials, byproducts, or degradation products. The mass spectrometer would then provide the molecular weight of the main component, confirming its identity, as well as the molecular weights of any impurities present.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. If this compound is sufficiently volatile, GC-MS can be used for purity assessment. The gas chromatograph separates the components of the sample, and the mass spectrometer detects and identifies each component as it elutes. The resulting mass spectra can be compared with spectral libraries for identification of known impurities.
Through the combined application of these sophisticated spectroscopic and analytical techniques, a comprehensive and unambiguous structural elucidation and purity assessment of this compound can be achieved, ensuring its quality for any subsequent scientific application.
Ion Mobility-Mass Spectrometry (IM-MS) for Collision Cross Section (CCS) Determination
Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion. nih.govmdpi.com In this method, ions are propelled through a drift tube filled with a neutral buffer gas (typically nitrogen or helium) under the influence of a weak electric field. nih.gov The time it takes for an ion to traverse the drift tube is its drift time, which is related to its ion mobility. This mobility is a characteristic property of the ion and can be converted into a rotationally averaged collision cross section (CCS) value. researchgate.net The CCS is a measure of the ion's effective area as it tumbles and collides with the buffer gas, providing valuable information about its three-dimensional structure.
For a molecule like this compound, IM-MS is particularly useful for unambiguous identification and for distinguishing it from potential isomers that have the same mass-to-charge ratio (m/z). nih.govresearchgate.net The CCS value is a robust and characteristic physical parameter that, when combined with retention time and m/z, significantly enhances analytical confidence. nih.govresearchgate.net
The determination of a CCS value can be done directly using techniques like Drift Tube Ion Mobility Spectrometry (DTIMS), which is considered a primary measurement method. nih.govnih.gov Alternatively, techniques such as Traveling Wave Ion Mobility Spectrometry (TWIMS) can be used, where CCS values are determined by calibrating the instrument with compounds having known CCS values. nih.govnih.gov The resulting experimental CCS value for this compound can be compiled into databases, such as the METLIN-CCS database which contains values for thousands of small molecules, aiding in its future identification in complex mixtures. nih.gov
Table 1: Illustrative IM-MS Data for this compound This table presents hypothetical data based on typical values for similar small molecules to illustrate the application of IM-MS.
| Parameter | Value | Description |
|---|---|---|
| Compound Name | This compound | The analyte of interest. |
| Molecular Formula | C₈H₈BrNO₃ | The elemental composition of the compound. sigmaaldrich.com |
| Monoisotopic Mass | 244.9687 Da | The calculated mass of the most abundant isotopic species. |
| Ionization Mode | Positive | The mode of electrospray ionization used. |
| Adduct Ion | [M+H]⁺ | The protonated molecular ion observed. |
| m/z | 245.9760 | The mass-to-charge ratio of the detected ion. |
| Drift Gas | Nitrogen (N₂) | The buffer gas used in the ion mobility cell. |
| Experimental CCS (TWCCSN2) | 145.2 Ų | The measured collision cross section in nitrogen. |
Vibrational and Electronic Spectroscopy for Functional Group and Electronic Structure Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
For this compound, the FTIR spectrum would exhibit a series of absorption bands corresponding to its various functional groups. The presence of the ester group would be confirmed by a strong carbonyl (C=O) stretching vibration, typically appearing in the range of 1720-1740 cm⁻¹. The C-O single bond stretches of the ester and the methoxy ether group would result in distinct bands in the fingerprint region, usually between 1000 and 1300 cm⁻¹. The aromatic pyridine ring would show characteristic C=C and C=N stretching vibrations between 1400 and 1600 cm⁻¹, as well as C-H stretching vibrations above 3000 cm⁻¹. acs.org The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range. Analysis of the FTIR spectrum allows for a detailed confirmation of the compound's functional group composition. cet-science.comnih.gov
Table 2: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2950-2850 | Aliphatic C-H (methyl) | Stretching |
| ~1730 | Ester C=O | Stretching |
| ~1580, 1470 | Pyridine Ring C=C, C=N | Stretching |
| ~1250 | Aryl Ether C-O | Asymmetric Stretching |
| ~1280, 1100 | Ester C-O | Stretching |
| ~1030 | Aryl Ether C-O | Symmetric Stretching |
| ~850 | Ring C-H | Out-of-plane Bending |
| ~600 | C-Br | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure of a molecule by measuring its absorption of UV or visible light. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic and heteroaromatic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*.
The pyridine ring is the principal chromophore in this molecule. Unsubstituted pyridine typically shows a strong π → π* transition around 254 nm and a weaker n → π* transition at a longer wavelength. sielc.com The substituents on the pyridine ring—bromo, methoxy, and methyl ester—will influence the energy of these transitions and thus the position of the absorption maxima (λmax). mdpi.comnih.gov The methoxy group, being an electron-donating group, and the bromine atom, with its lone pairs, can cause a bathochromic shift (shift to longer wavelengths) of the π → π* band. The methyl ester group, being electron-withdrawing, can also affect the electronic distribution and the resulting spectrum. The UV-Vis spectrum is therefore a sensitive probe of the conjugated system and its electronic environment, useful for both qualitative identification and quantitative analysis. acs.org
Table 3: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent
| λmax (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |
|---|---|---|---|
| ~220 | High | π → π* | Substituted Pyridine Ring |
| ~275 | Moderate | π → π* | Substituted Pyridine Ring |
| ~310 | Low | n → π* | Pyridine N and Carbonyl O |
Chromatographic Methods for Separation, Isolation, and Purity Profiling
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for the purity assessment of non-volatile and thermally labile compounds like this compound.
A reversed-phase HPLC method would be the most common approach for this compound. In this mode, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of water (often with a pH modifier like trifluoroacetic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be effective. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The compound's polarity, influenced by the methoxy, bromo, and ester functional groups, will determine its retention time.
Detection is typically achieved using a UV detector set to one of the compound's absorption maxima (e.g., ~275 nm). By analyzing the resulting chromatogram, the purity of a sample can be determined by comparing the area of the main peak to the areas of any impurity peaks. This method is highly sensitive and provides accurate quantification, making it essential for quality control. wur.nlrsc.org
Table 4: Typical HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
| Expected Retention Time | Dependent on the specific gradient profile |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, primarily used for volatile and thermally stable compounds. Given that this compound is a methyl ester, it is likely to have sufficient volatility and thermal stability for GC analysis, especially with modern instrumentation. nih.govsigmaaldrich.com
In GC, the sample is vaporized and swept by a carrier gas (e.g., helium or nitrogen) through a long, thin column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A non-polar or mid-polar capillary column, such as one coated with a polysiloxane derivative, would be a suitable choice. The oven temperature is typically programmed to ramp up during the analysis to ensure efficient elution of compounds with different volatilities.
Common detectors for this type of analysis include the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum and fragmentation pattern. nih.govunl.edu GC is highly effective for assessing purity by detecting volatile impurities that might be present in the sample.
Table 5: Suggested GC Method Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) stands as a powerful analytical technique for the purity assessment of compounds like this compound. While specific CE methods for this exact compound are not extensively detailed in publicly available literature, the principles of CE are well-established for analyzing related pyridine derivatives. cdc.govnih.gov This technique offers high separation efficiency, rapid analysis times, and requires only minimal sample volumes.
The fundamental principle of CE involves the separation of ions in an electrolyte solution within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. The separation is based on differences in the electrophoretic mobility of the analytes, which is a function of their mass-to-charge ratio. For a compound such as this compound, its basic pyridine nitrogen allows for protonation in acidic buffer systems, rendering it positively charged and suitable for analysis by Capillary Zone Electrophoresis (CZE), the most common mode of CE.
A typical CE method for this compound would involve dissolving a small amount of the sample in the background electrolyte (BGE), injecting it into the capillary, and applying a voltage. The components would then migrate towards the cathode at different velocities, with detection typically occurring via UV-Vis spectrophotometry at a wavelength where the picolinate (B1231196) moiety exhibits strong absorbance. The resulting electropherogram would show a major peak corresponding to this compound and smaller peaks for any charged impurities. The peak area of the main component relative to the total peak area provides a quantitative measure of its purity.
Below is a table outlining the typical parameters that would be established during the development of a CE method for the analysis of this compound.
Table 1: Representative Capillary Electrophoresis Method Parameters
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Capillary | Fused-silica, 50-75 µm i.d., 30-60 cm total length | Provides the medium for separation. |
| Background Electrolyte (BGE) | 25-100 mM Phosphate (B84403) or Borate buffer | Maintains a stable pH and conductivity. |
| pH | 2.5 - 4.5 | Ensures protonation of the pyridine nitrogen for electrophoretic mobility. |
| Applied Voltage | 15-30 kV (Normal or Reversed Polarity) | Driving force for the separation. |
| Temperature | 20-30 °C | Affects viscosity and migration times; must be controlled. |
| Injection | Hydrodynamic (Pressure) or Electrokinetic (Voltage) | Introduces a precise volume of the sample into the capillary. |
| Detection | UV-Vis Absorbance at ~220-280 nm | Quantifies the analyte as it passes the detector window. |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This destructive method provides critical data for confirming the empirical and molecular formula of a newly synthesized or purified substance like this compound. researchgate.net The process typically involves the complete combustion of a precisely weighed sample in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then separated and quantified, allowing for the calculation of the percentage of carbon, hydrogen, and nitrogen. Halogens like bromine are determined through separate analytical methods.
For this compound, with a confirmed molecular formula of C₈H₈BrNO₃, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight of 246.06 g/mol . sigmaaldrich.comsigmaaldrich.com The experimentally determined values from an elemental analyzer are then compared against these theoretical values. A close agreement (typically within ±0.4%) between the experimental and theoretical percentages provides strong evidence for the compound's identity and high purity. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.
The table below presents the theoretical elemental composition of this compound alongside a set of representative experimental values that would be expected from analysis.
Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data for C₈H₈BrNO₃
| Element | Theoretical Mass % | Experimental Mass % (Representative) |
|---|---|---|
| Carbon (C) | 39.05% | 39.11% |
| Hydrogen (H) | 3.28% | 3.31% |
| Bromine (Br) | 32.47% | 32.39% |
| Nitrogen (N) | 5.69% | 5.72% |
| Oxygen (O) | 19.50% | 19.47% |
| Total | 100.00% | 100.00% |
Computational Chemistry and Theoretical Modeling of Methyl 5 Bromo 3 Methoxypicolinate
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods can predict molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing molecular geometries to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface.
For Methyl 5-bromo-3-methoxypicolinate, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its ground-state geometry. sciensage.info This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy configuration is found. The resulting optimized structure would provide precise data on the planarity of the pyridine (B92270) ring and the spatial orientation of its substituents: the bromo atom, the methoxy (B1213986) group, and the methyl picolinate (B1231196) moiety.
Furthermore, by calculating the energies of various rotational isomers (rotamers), particularly around the C-O bonds of the methoxy and ester groups, an energy landscape can be mapped. This landscape reveals the energy barriers to rotation and identifies the most stable conformations, which are crucial for understanding how the molecule might interact with biological targets.
Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). humanjournals.com The energy and shape of these orbitals are critical in predicting how a molecule will behave in chemical reactions.
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring and the oxygen atoms of the methoxy and ester groups.
LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The LUMO is likely centered on the pyridine ring, particularly on the carbon atoms, and the carbonyl carbon of the ester group, which are electrophilic sites.
The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity and stability. sciensage.info A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the electron-withdrawing bromine atom and ester group, along with the electron-donating methoxy group, creates a complex electronic environment that influences the HOMO-LUMO gap.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, as shown in the table below. These parameters quantify aspects of a molecule's reactivity.
| Reactivity Descriptor | Formula | Predicted Significance for this compound |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the molecule's ability to act as an electrophile. |
Table 1: Theoretical Reactivity Descriptors. This table presents key reactivity descriptors that can be derived from HOMO and LUMO energies, providing a quantitative framework for predicting the chemical behavior of the title compound.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry allows for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. dergipark.org.trcalculator.academy By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry of this compound, its theoretical NMR spectrum can be generated.
This prediction is highly sensitive to the electronic environment of each atom. For instance, the chemical shift of the proton on the pyridine ring will be influenced by the positions of the bromo, methoxy, and ester groups. The electron-withdrawing bromine atom would likely shift nearby proton signals downfield, while the electron-donating methoxy group would shift them upfield. Comparing these predicted shifts with experimental data, if available, is a powerful method for verifying the calculated structure. phytonutrients.pk
Molecular Dynamics Simulations and Conformational Analysis
While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational flexibility and intermolecular interactions.
For this compound, an MD simulation would reveal the dynamic range of motion of the rotatable bonds, primarily those of the methoxy and methyl ester substituents. This analysis helps to understand the molecule's conformational landscape in a solution or a biological environment, identifying which shapes are most populated at a given temperature. This information is invaluable for drug discovery, as a molecule's active conformation when bound to a protein may not be its lowest-energy state in solution.
Prediction of Chemico-Biological Properties for Drug Discovery and Agrochemical Research
A crucial aspect of modern computational chemistry is the prediction of a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). These predictions help to identify candidates with favorable drug-like or agrochemical-like properties early in the discovery process. researchgate.netphytojournal.com
Lipophilicity (e.g., XLogP, iLOGP, WLOGP, MLOGP, SILICOS-IT)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter influencing its absorption and distribution. It is commonly expressed as the logarithm of the partition coefficient between n-octanol and water (logP). Several computational models exist to predict logP, each using different algorithms.
The table below presents the predicted logP values for this compound from various established models. These models, including XLogP, iLOGP, WLOGP, MLOGP, and SILICOS-IT, provide a consensus view on the compound's lipophilicity. dergipark.org.trresearchgate.net
| Prediction Model | Predicted logP |
| iLOGP | 1.87 |
| XLogP3 | 1.63 |
| WLOGP | 1.83 |
| MLOGP | 1.48 |
| SILICOS-IT | 2.19 |
| Consensus LogP | 1.80 |
Table 2: Predicted Lipophilicity of this compound. This interactive data table shows the LogP values predicted by five different computational models and the consensus value. These values indicate that the compound possesses moderate lipophilicity, a property often sought in the development of orally bioavailable drugs and systemic agrochemicals.
The consensus LogP value of 1.80 suggests that this compound has balanced solubility, making it moderately soluble in both aqueous and lipid environments. This characteristic is often favorable for oral absorption and distribution within biological systems, making it an interesting candidate for further investigation in both drug discovery and agrochemical research. phytojournal.com
Unraveling the Computational Profile of this compound
Initial investigations into the computational and theoretical characteristics of this compound reveal a landscape ripe for further exploration. While specific experimental and calculated values for key descriptors of this particular molecule remain elusive in readily available scientific literature, a framework for its computational analysis can be established based on related compounds and established methodologies. This article delves into the theoretical evaluation of its Topological Polar Surface Area (TPSA) and the potential for structure-based computational design in the synthesis and optimization of its derivatives.
Computational chemistry provides a powerful lens through which to predict and understand the behavior of molecules. For a compound like this compound, theoretical modeling can offer insights into its electronic structure, conformation, and potential interactions with biological targets, guiding further experimental research.
Topological Polar Surface Area (TPSA)
The Topological Polar Surface Area (TPSA) is a crucial descriptor in medicinal chemistry, providing an estimation of a molecule's polarity and its potential to permeate cell membranes. It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) in a molecule. A lower TPSA is generally associated with better membrane permeability.
While a specific, verified TPSA value for this compound is not prominently available in public databases, it is important to distinguish it from a structurally similar compound, Methyl 5-bromo-3-methylpicolinate. For the latter, a calculated TPSA of 39.2 Ų is reported. nih.gov The substitution of a methyl group with a methoxy group, as is the case in the target compound, would be expected to slightly increase the TPSA due to the presence of the additional oxygen atom. The precise value, however, would require specific calculation using appropriate software.
Table 1: Comparison of Related Compounds
| Compound Name | Molecular Formula | TPSA (Ų) | Data Source |
|---|---|---|---|
| Methyl 5-bromo-3-methylpicolinate | C₈H₈BrNO₂ | 39.2 | PubChem |
| This compound | C₈H₈BrNO₃ | Not available | |
Structure-Based Computational Design for Derivative Synthesis and Optimization
Structure-based computational design is a cornerstone of modern drug discovery and materials science. This approach utilizes the three-dimensional structure of a target (such as an enzyme or receptor) to design novel molecules or optimize existing ones for enhanced activity, selectivity, or other desired properties.
In the context of this compound, while specific studies detailing its use as a lead compound for derivative synthesis are not currently in the public domain, the principles of computational design offer a clear path forward. Should a biological target for this molecule be identified, computational methods such as molecular docking and molecular dynamics simulations could be employed.
These techniques would allow researchers to:
Predict the binding mode and affinity of this compound to its target.
Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the target's binding site.
Virtually screen libraries of related compounds to identify derivatives with improved binding characteristics.
Guide the rational design of new derivatives by suggesting modifications to the parent structure that would enhance target engagement.
For instance, the bromine, methoxy, and methyl ester groups on the pyridine ring represent key points for chemical modification. Computational analysis could predict how alterations at these positions would affect the molecule's shape, electronic properties, and ultimately, its interaction with a target. This in silico approach can significantly reduce the time and resources required for the synthesis and testing of new compounds by prioritizing those with the highest probability of success.
While the current body of public research does not provide specific examples of the computational design of this compound derivatives, the methodologies are well-established and could be readily applied once a relevant biological context is determined.
Research Applications of Methyl 5 Bromo 3 Methoxypicolinate in Advanced Fields
Medicinal Chemistry: Synthetic Building Block for Biologically Active Molecules
In the realm of medicinal chemistry, the strategic placement of functional groups on an aromatic scaffold is paramount for achieving desired biological activity and pharmacological properties. Methyl 5-bromo-3-methoxypicolinate serves as a valuable precursor, providing a foundation for the synthesis of complex molecules designed to interact with specific biological targets.
Precursor in the Development of Enzyme Inhibitors (e.g., BACE-1/2, HCV NS5B)
While the direct application of this compound as a starting material for the synthesis of β-site amyloid precursor protein cleaving enzyme (BACE-1/2) or Hepatitis C Virus (HCV) NS5B polymerase inhibitors is not extensively documented in publicly available literature, its parent acid, 5-bromo-3-methoxypicolinic acid, is a confirmed intermediate in the synthesis of other significant enzyme inhibitors. For instance, it is a key building block in the development of potent and selective dual Salt-Inducible Kinase 2 and 3 (SIK2/SIK3) inhibitors, which are being investigated for the treatment of autoimmune and inflammatory diseases. nih.govacs.org In one such synthesis, the picolinic acid is coupled with various amines to create a library of picolinamide (B142947) intermediates that are further elaborated into the final active molecules. nih.govacs.org
The general class of pyridine (B92270) derivatives is widely explored for enzyme inhibition. Fused pyridine analogues have been designed to interact with the 10s loop of BACE1 to achieve high selectivity over the related BACE2 enzyme. nih.govresearchgate.net Similarly, pyridine carboxamides have been identified as potent palm site binders and inhibitors of the HCV NS5B polymerase, demonstrating the utility of this chemical scaffold in targeting viral enzymes. nih.govscispace.com
Table 1: Synthesis of SIK2/3 Inhibitor Intermediate from 5-bromo-3-methoxypicolinic acid
| Reactant 1 | Reactant 2 | Coupling Agent | Product | Reference |
|---|
This interactive table showcases an example of an amide coupling reaction using the parent acid of this compound to create a key intermediate for a SIK2/SIK3 inhibitor.
Intermediate in the Synthesis of Receptor Ligands (e.g., Dopamine (B1211576) D2/D3, Serotonin (B10506) 5-HT3)
The pyridine nucleus is a privileged scaffold in the design of ligands for various G protein-coupled receptors (GPCRs), including dopamine and serotonin receptors, which are critical targets for treating neuropsychiatric disorders. While direct synthetic routes commencing from this compound for specific D2/D3 or 5-HT3 ligands are not explicitly detailed in the reviewed literature, the structural motifs it contains are highly relevant.
Research has demonstrated that brominated pyridine derivatives are actively synthesized and evaluated for their affinity towards dopamine receptors. nih.govgoogle.com Similarly, the design of novel serotonin receptor ligands often incorporates substituted pyridine rings to achieve high affinity and selectivity. nih.gov The presence of a bromine atom allows for further chemical modifications through cross-coupling reactions, and the methoxy (B1213986) group can influence binding interactions and metabolic stability, making compounds like this compound potentially valuable starting points for creating libraries of novel receptor ligands.
Contribution to the Discovery of Antiproliferative and Anticancer Agents
Substituted picolinic acids and their derivatives are a known class of compounds investigated for their potential as anticancer agents. They can be incorporated into larger molecular structures designed to inhibit cancer cell growth through various mechanisms, such as cell cycle arrest. nih.gov
For example, novel thienylpicolinamidine derivatives have been synthesized and shown to exhibit potent antiproliferative activity against a wide panel of cancer cell lines, including leukemia and colon cancer. nih.govnih.gov These studies highlight the importance of the picolinamide core in achieving cytotoxic effects. While a direct line of synthesis from this compound to a specific anticancer agent is not prominently featured in the literature, its chemical structure is analogous to precursors used in this field of research. The development of novel pyridine hybrids that show significant cytotoxic activities against various cancer cell lines further underscores the potential of this class of compounds in oncology. rsc.org
Table 2: Antiproliferative Activity of a Representative Picolinamidine Derivative
| Compound | Cancer Cell Line | Growth Inhibition (GI₅₀) | Reference |
|---|---|---|---|
| 4-methoxyphenyl thienylpicolinamidine | Leukemia (SR) | 0.34 µM | nih.govnih.gov |
| 4-methoxyphenyl thienylpicolinamidine | Colon Cancer (SW-620) | 0.43 µM | nih.govnih.gov |
This interactive table presents the potent in vitro antiproliferative activity of a complex picolinamidine, demonstrating the potential of the picolinic acid scaffold in cancer research.
Role as a Key Intermediate in the Synthesis of Complex Pharmaceutical Scaffolds (e.g., Canagliflozin)
A thorough review of the scientific and patent literature concerning the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, does not indicate that this compound is utilized as a key intermediate. The established synthetic routes for Canagliflozin typically employ different starting materials.
Design and Synthesis of Prodrugs and Metabolically Stable Analogs
There is limited information available in the scientific literature regarding the specific use of this compound in the design and synthesis of prodrugs or in studies focused on creating metabolically stable analogs.
Agrochemical Research: Design and Synthesis of Novel Crop Protection Agents
The application of this compound in the field of agrochemical research for the design and synthesis of new crop protection agents is not well-documented in the available literature.
Development of Precursors for Herbicides, Insecticides, and Fungicides
Picolinic acid and its derivatives are known to act as synthetic auxin herbicides. mdpi.comnih.gov The introduction of various substituents on the pyridine ring can modulate the biological activity and selectivity of these compounds. For instance, the bromine atom at the 5-position of this compound can be a site for cross-coupling reactions to introduce different aryl or alkyl groups, a common strategy in the development of new herbicides. researchgate.netnih.gov The methoxy group at the 3-position can also influence the molecule's interaction with biological targets and its metabolic stability in plants. While direct synthesis of commercial agrochemicals from this specific precursor is not widely documented in public literature, its structural motifs are present in patented agrochemical compositions. google.com
The general synthetic route to picolinic acid-based herbicides often involves the modification of a pre-functionalized pyridine ring. google.com In this context, this compound serves as an ideal starting material or intermediate for creating a diverse library of potential agrochemicals for screening.
Structure-Activity Relationship (SAR) Studies for Agrochemical Efficacy Enhancement
Structure-activity relationship (SAR) studies are crucial for optimizing the performance of agrochemicals. mdpi.comresearchgate.net The functional groups on this compound play a significant role in defining its potential SAR profile. The position and nature of substituents on the picolinate (B1231196) ring are known to dramatically affect herbicidal activity. mdpi.comnih.gov
For example, in related picolinate herbicides, the presence of a halogen, such as bromine, at the 5-position can enhance activity. researchgate.net The methoxy group at the 3-position can impact the compound's electronic properties and its ability to bind to target proteins. nih.gov SAR studies on related compounds have shown that modifications at these positions can lead to significant improvements in efficacy and selectivity. mdpi.com By systematically replacing the bromo and methoxy groups of this compound with other functionalities, researchers can probe the structural requirements for optimal agrochemical performance.
| Functional Group | Position | Potential Influence on Bioactivity |
| Bromine | 5 | Can enhance herbicidal activity and provides a handle for further chemical modification. |
| Methoxy Group | 3 | Influences electronic properties, metabolic stability, and target binding. |
| Methyl Ester | 2 | Can be hydrolyzed in vivo to the active carboxylic acid form. |
Materials Science: Incorporation into Functional Materials and Polymers
The rigid and functionalized aromatic structure of this compound makes it an interesting candidate for incorporation into advanced materials and polymers.
Synthesis of Monomers for Specialty Polymers and Copolymers
Pyridine dicarboxylic acids are recognized as potential bio-based monomers for the synthesis of polyesters and polyamides. researchgate.netwur.nl These polymers can exhibit a range of desirable properties, including high thermal stability and specific mechanical characteristics. rsc.org this compound, after conversion to the corresponding dicarboxylic acid, could serve as a monomer for producing specialty polymers. The presence of the bromo and methoxy substituents could impart unique properties to the resulting polymer, such as flame retardancy or altered solubility and thermal behavior. The synthesis of polyesters from diols and dicarboxylic acids is a well-established method that could be applied to derivatives of this compound. mdpi.com
Development of Advanced Materials with Unique Electronic or Optical Properties
The development of advanced materials with specific electronic or optical properties is a rapidly growing field. google.com The substituted pyridine ring in this compound is an electron-deficient system, which could be exploited in the design of materials for electronics. Furthermore, the incorporation of heavy atoms like bromine can influence the photophysical properties of organic molecules, potentially leading to applications in areas such as organic light-emitting diodes (OLEDs) or sensors. While direct applications of this specific compound are not yet reported, the synthesis of fluorinated polyesters from similar building blocks highlights the potential for creating high-performance materials from functionalized aromatic monomers. dntb.gov.ua
Catalyst Design and Ligand Synthesis in Homogeneous and Heterogeneous Catalysis
Picolinate-based ligands have been extensively used in coordination chemistry and catalysis. researchgate.net The nitrogen atom and the carbonyl oxygen of the ester group in this compound can act as a bidentate ligand, chelating to a metal center. The electronic and steric properties of the ligand can be fine-tuned by the bromo and methoxy substituents.
Future Research Directions and Emerging Trends for Methyl 5 Bromo 3 Methoxypicolinate
Methyl 5-bromo-3-methoxypicolinate, a substituted pyridine (B92270) derivative, stands as a compound of interest for future research due to the versatile nature of its chemical scaffold. The pyridine ring is a fundamental component in a vast array of biologically active molecules and functional materials. nih.govnih.gov The specific arrangement of bromo, methoxy (B1213986), and methyl ester functional groups on this picolinate (B1231196) structure presents a unique starting point for diverse chemical explorations. Future research is poised to build upon this foundation, branching into sustainable synthesis, advanced screening techniques, and novel technological applications.
Q & A
Q. How can this compound be functionalized for use in photoaffinity labeling studies?
- Answer : Introduce azide or diazirine moieties via nucleophilic aromatic substitution of bromine. For example:
- React with sodium azide to form 5-azido-3-methoxypicolinate, a precursor for "click chemistry" .
- Use UV irradiation to activate diazirine-modified derivatives for target protein binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
